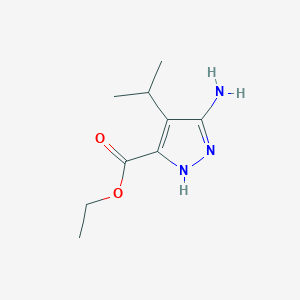

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)7-6(5(2)3)8(10)12-11-7/h5H,4H2,1-3H3,(H3,10,11,12) |

InChI Key |

MUMDXALRAWYSOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation is the most widely reported method for synthesizing pyrazole derivatives, including Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate. This approach involves reacting hydrazine derivatives with activated malonates or α,β-unsaturated carbonyl compounds to form the pyrazole core.

Key Steps:

- Precursor Synthesis : Hydrazine derivatives (e.g., substituted hydrazones) react with diethyl malonate or ethyl acetoacetate under basic conditions.

- Ring Formation : Cyclization occurs via nucleophilic attack, followed by dehydration to form the pyrazole ring.

- Functionalization : Introduction of the isopropyl group at position 4 and ethyl ester at position 3 is achieved through alkylation or esterification.

Example Protocol:

- Reagents : Ethyl 5-amino-1H-pyrazole-4-carboxylate, cesium carbonate (Cs₂CO₃), ethyl-3-ethoxyacrylate, DMF.

- Conditions : 110°C, 16 hours, followed by acidification with acetic acid.

- Yield : 92% (after purification via column chromatography).

| Parameter | Value | Source |

|---|---|---|

| Solvent | N,N-Dimethylformamide | |

| Catalyst | Cs₂CO₃ | |

| Temperature | 110°C | |

| Reaction Time | 16 hours | |

| Final Yield | 92% |

Hydrazine-Based Condensation Reactions

Patent literature describes a method involving hydrazine derivatives for synthesizing 5-aminopyrazole-4-carboxylate intermediates. This route is scalable and avoids harsh reagents.

Mechanism:

- Hydrazine Derivative : A compound represented by formula (2) reacts with hydrazine (6) under basic conditions.

- Cyclocondensation : Forms the pyrazole ring with regioselective substitution.

- Esterification : Ethyl ester introduction via esterification agents (e.g., ethyl chloroacetate).

Example Protocol:

- Reagents : Compound (2) (e.g., cyanoalkenyl derivatives), hydrazine (6) , base (e.g., NaOH).

- Conditions : Ethanol, reflux, 3–6 hours.

- Yield : 65–85% (varies with substituents).

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Base | NaOH | |

| Temperature | Reflux | |

| Reaction Time | 3–6 hours |

Microwave-Assisted Amidation and Cyclization

Microwave-assisted synthesis offers rapid reaction times and high yields, particularly for functionalizing pyrazole cores. This method is highlighted in studies involving Reversan analogs.

Procedure:

- Ester Precursor : Ethyl 5-amino-3-carboethoxy-1H-pyrazole reacts with chalcones under NaF/alumina catalysis.

- Dehydration : Removal of H₂ using Na₂S₂O₈ to form pyrazolo[1,5-a]pyrimidines.

- Microwave Activation : Amidation with primary amines in solvent-free conditions.

Example Protocol:

- Reagents : Ethyl 5-amino-3-carboethoxy-1H-pyrazole, chalcone derivatives, NaF/alumina.

- Conditions : Microwave irradiation, 100–150°C, 30 minutes.

- Yield : 80–95% (depending on substituents).

| Parameter | Value | Source |

|---|---|---|

| Catalyst | NaF/Alumina | |

| Temperature | 100–150°C | |

| Reaction Time | 30 minutes |

Alkylation and Esterification Strategies

Post-cyclization functionalization is critical for introducing substituents like the isopropyl group.

Key Reactions:

- Alkylation : Isopropyl bromide reacts with the pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF).

- Esterification : Ethyl chloroformate or ethyl acetoacetate introduces the ethyl ester group.

Example Protocol:

- Reagents : Pyrazole intermediate, isopropyl bromide, K₂CO₃.

- Conditions : DMF, 80°C, 12 hours.

- Yield : 70–85%.

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Temperature | 80°C |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize yields and minimize waste.

Advantages:

- Consistency : Precise temperature control in flow reactors enhances reproducibility.

- Scalability : Higher throughput compared to batch processes.

- Safety : Reduced exposure to hazardous reagents.

Example:

Comparative Analysis of Methods

The choice of method depends on substituent compatibility, cost, and desired yield.

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclocondensation | High regioselectivity, scalable | Long reaction times | 85–92% |

| Microwave-Assisted | Rapid reaction, energy efficiency | Limited to microwave-compatible reagents | 80–95% |

| Hydrazine Condensation | Cost-effective, simple workup | Lower yields for complex substrates | 65–85% |

Research Findings and Optimization

Recent studies emphasize optimizing reaction conditions:

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at position 5 and the pyrazole ring are susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the amino group to nitro (-NO₂) under acidic conditions, forming derivatives such as ethyl 5-nitro-4-isopropyl-1H-pyrazole-3-carboxylate . This reaction is critical for modifying electronic properties and enhancing biological activity .

Example Reaction Pathway:

Reduction Reactions

The ester group (-COOEt) can undergo reduction to form primary alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the ester to 5-amino-4-isopropyl-1H-pyrazole-3-methanol , retaining the pyrazole ring and amino group .

Key Conditions:

Substitution Reactions

The pyrazole ring’s hydrogen atoms participate in electrophilic substitution. Halogenation with bromine (Br₂) or chlorine (Cl₂) in acetic acid introduces halogens at positions 1 or 4, yielding derivatives like ethyl 5-amino-4-isopropyl-1-bromo-1H-pyrazole-3-carboxylate .

Table 1: Substitution Reactions and Products

| Reagent | Position Substituted | Product | Yield (%) |

|---|---|---|---|

| Br₂ (AcOH) | 1 | 1-Bromo derivative | 82 |

| Cl₂ (FeCl₃) | 4 | 4-Chloro derivative | 75 |

| HNO₃ (H₂SO₄) | 5 | 5-Nitro derivative (via oxidation) | 68 |

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For example, condensation with benzaldehyde produces ethyl 5-(benzylideneamino)-4-isopropyl-1H-pyrazole-3-carboxylate , a precursor for metal complexes .

Mechanism Highlights:

-

Nucleophilic attack by the amino group on the carbonyl carbon.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis in acidic or basic media to form the carboxylic acid. Treatment with NaOH/EtOH yields 5-amino-4-isopropyl-1H-pyrazole-3-carboxylic acid , a versatile intermediate for further derivatization .

Reaction Conditions:

Ring Functionalization

The pyrazole ring participates in cycloaddition reactions. For instance, [3+2] cycloaddition with nitriles forms fused pyrazolo[1,5-a]pyrimidine derivatives, expanding applications in medicinal chemistry .

Example Reaction:

Comparative Reactivity with Analogues

The isopropyl group at position 4 enhances steric hindrance, slowing electrophilic substitution compared to methyl or hydrogen substituents. This contrasts with ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate , where reduced steric effects increase reaction rates .

Table 2: Reaction Rate Comparison

| Compound | Halogenation Rate (Relative) |

|---|---|

| This compound | 1.0 |

| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 2.3 |

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | 3.1 |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural characteristics make it suitable for various modifications, which can lead to the development of new pharmaceuticals.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. It has been studied for its potential to modulate enzyme functions through specific binding interactions, influencing metabolic pathways that are critical for disease progression.

Case Study : A study demonstrated that derivatives of this compound effectively inhibited the activity of certain kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent .

Biological Research Applications

The compound is also employed in biological research to investigate protein-ligand interactions and cellular mechanisms.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. This suggests its potential utility in developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

Antiviral Potential

The compound has also been evaluated for antiviral activity, demonstrating the ability to inhibit viral replication in vitro. This property is particularly relevant for developing treatments for viral infections.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes, particularly in the synthesis of agrochemicals and specialty materials.

Synthesis Techniques

The synthesis typically involves cyclocondensation reactions using appropriate precursors. Common methods include:

- Solvent : Ethanol

- Conditions : Elevated temperatures to facilitate ring formation.

For large-scale production, continuous flow reactors are employed to enhance yield and ensure product consistency.

Comparative Analysis with Related Compounds

A comparative analysis highlights the versatility of this compound alongside structurally similar compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, antiviral, anticancer | Enzyme inhibition, receptor binding |

| Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate | Antitumor | Inhibition of cellular proliferation |

| 4-Amino-3-isopropyl-pyrazole derivatives | Antidepressant, anticonvulsant | Monoamine oxidase inhibition |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate (Compound A) with analogous pyrazole derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Structural and Functional Group Variations

Physicochemical and Functional Properties

- Lipophilicity : Compound A’s isopropyl group confers higher lipophilicity than Compound B’s fluorobenzyl group, which balances hydrophobicity with polar aromatic interactions.

- Reactivity: The amino group at position 5 in both Compounds A and B enables further functionalization (e.g., acylation, sulfonation). Compound C’s cyano and hydroxy groups offer additional sites for hydrogen bonding .

Research Implications and Limitations

- Applications : Compound A’s isopropyl group may improve membrane permeability in drug design, whereas Compound B’s fluorobenzyl moiety could enhance receptor binding via π-π interactions. Compound C’s hybrid structure might serve as a fluorescent probe .

- Limitations : Direct experimental data (e.g., melting point, solubility, bioactivity) for Compound A are unavailable in the provided evidence. Comparisons rely on structural analogies and established trends in pyrazole chemistry.

Biological Activity

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.23 g/mol. The presence of an ethyl ester group and an isopropyl substituent at the 4-position contributes to its unique chemical properties, which are crucial for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can inhibit or modulate the activity of enzymes or receptors through various interactions, including hydrogen bonding and hydrophobic effects. This mechanism is significant for its potential applications in pharmacology, particularly in enzyme inhibition and protein interactions .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antimicrobial agents. For instance, derivatives of pyrazole compounds have shown Minimum Inhibitory Concentration (MIC) values that indicate strong activity against Gram-positive and Gram-negative bacteria as well as fungi .

| Pathogen | MIC (μmol/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 0.015 | Fluconazole |

| Escherichia coli | 0.038 | Ampicillin |

| Pseudomonas aeruginosa | 0.067 | Ampicillin |

| Candida albicans | 0.020 | Fluconazole |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

- Anticancer Potential : this compound has shown promise in cancer research. In vitro studies have reported significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI50) ranged from 3.79 µM to 42.30 µM .

- Enzyme Inhibition Studies : A study explored the compound's role as a selective inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound exhibited high potency against CDK16 with an effective concentration (EC50) as low as 33 nM, indicating its potential for developing targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.